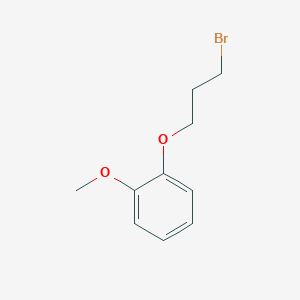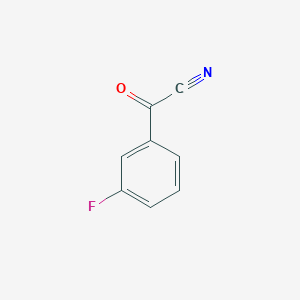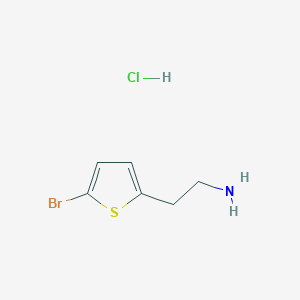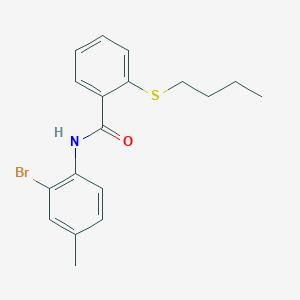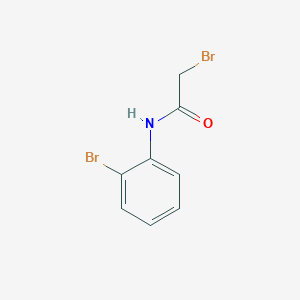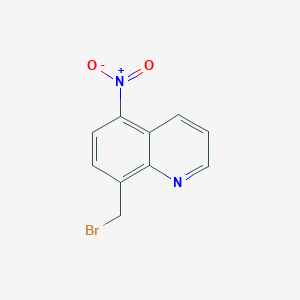![molecular formula C17H14ClNO B1338861 4-[(4-Chloro-1-naphthyl)oxy]-3-methylphenylamine CAS No. 83054-66-4](/img/structure/B1338861.png)
4-[(4-Chloro-1-naphthyl)oxy]-3-methylphenylamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound 4-[(4-Chloro-1-naphthyl)oxy]-3-methylphenylamine is a derivative of naphthyl phenylamine (NPA), which is a class of compounds known for their hole transport and luminescence properties. These compounds are of interest in the field of organic electronics, particularly in the development of organic light-emitting diodes (OLEDs) and perovskite-type solar cells. The presence of a chloro substituent on the naphthyl ring is likely to influence the electronic properties of the compound, as seen in similar NPA compounds .
Synthesis Analysis
While the specific synthesis of 4-[(4-Chloro-1-naphthyl)oxy]-3-methylphenylamine is not detailed in the provided papers, similar compounds have been synthesized through various organic reactions. For instance, the preparation of a related naphthyridine derivative involved a multi-step process including reduction, regioselective deprotonation, methylation, and elimination reactions . It is reasonable to infer that the synthesis of the compound would also require a multi-step approach, potentially involving the introduction of the chloro and methoxy groups through electrophilic aromatic substitution or related reactions.
Molecular Structure Analysis
The molecular structure of compounds closely related to 4-[(4-Chloro-1-naphthyl)oxy]-3-methylphenylamine has been studied using single crystal X-ray diffraction data. For example, the crystal and molecular structures of two chalcone derivative molecules were determined, revealing details about their crystal packing and intermolecular interactions . These findings can provide insights into how the chloro and methoxy substituents might affect the molecular conformation and packing of the compound .
Chemical Reactions Analysis
Naphthyl phenylamine derivatives participate in various chemical reactions due to their activated unsaturated systems. They can undergo conjugated addition reactions with carbanions in the presence of basic catalysts . The chloro substituent in 4-[(4-Chloro-1-naphthyl)oxy]-3-methylphenylamine may also participate in nucleophilic substitution reactions, which could be useful in further chemical modifications of the compound.
Physical and Chemical Properties Analysis
The physical and chemical properties of NPA compounds are significantly influenced by their substituents. For example, the introduction of polar side groups such as methoxy, fluoro, and chloro has been shown to affect the transport and luminescence properties of these compounds. The hole mobilities of NPAs correlate with their dipole moments, with less polar compounds generally exhibiting higher mobilities . The luminescence properties of NPAs are also noteworthy, as they emit in the 420–440 nm range when used in OLEDs . The specific properties of 4-[(4-Chloro-1-naphthyl)oxy]-3-methylphenylamine would need to be experimentally determined, but it is likely that the chloro substituent would decrease its hole mobility compared to less polar derivatives.
Applications De Recherche Scientifique
Synthesis and Characterization
One of the primary applications of compounds similar to "4-[(4-Chloro-1-naphthyl)oxy]-3-methylphenylamine" involves their synthesis and characterization, aiming to understand their physical, chemical, and electronic properties. For example, research has been conducted on triphenylamine-3-hexylthiophene oligomer hybrids, which are amorphous and thermally stable up to about 400°C under a nitrogen atmosphere. These compounds demonstrate significant potential as hole-transporting materials due to their high highest occupied molecular orbital (HOMO) energy levels, comparable to well-known materials like NPB and PEDOT (Li et al., 2008).
Catalytic Oxidation
Compounds containing naphthyl groups have been investigated for their role in catalytic oxidation processes. For instance, the catalytic oxidation of naphthols using copper-amine catalysts showcases the versatility of naphthyl-containing compounds in facilitating complex oxidation reactions (Brackman & Havinga, 2010).
Luminescence and Transport Properties
The effects of polar side groups on the transport and luminescence properties of naphthyl phenylamine compounds have been extensively studied, highlighting their application in organic light-emitting diodes (OLEDs) and other electronic devices. These studies reveal how structural modifications can impact hole mobilities and emission wavelengths, crucial for designing more efficient electronic materials (Tong et al., 2004).
Antimicrobial and Antioxidant Activities
The exploration into the biological activities of naphthyl-containing compounds extends to their potential antimicrobial and antioxidant applications. Compounds synthesized from naphtho[2,1-b]furan-2-carboxamides, for example, have been characterized for their ability to exhibit significant antimicrobial and antioxidant properties, which is crucial for the development of new therapeutic agents (Devi et al., 2010).
Chemosensors for Metal Ions
The development of chemosensors based on naphthoquinone derivatives for the detection of metal ions demonstrates another fascinating application of these compounds. Such sensors can selectively coordinate to metal ions, offering a colorimetric method for detecting the presence of metals like Cu2+ in various environments (Gosavi-Mirkute et al., 2017).
Mécanisme D'action
Propriétés
IUPAC Name |
4-(4-chloronaphthalen-1-yl)oxy-3-methylaniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClNO/c1-11-10-12(19)6-8-16(11)20-17-9-7-15(18)13-4-2-3-5-14(13)17/h2-10H,19H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDCASPKBYIAQRL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)N)OC2=CC=C(C3=CC=CC=C32)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90531696 |
Source


|
| Record name | 4-[(4-Chloronaphthalen-1-yl)oxy]-3-methylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90531696 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(4-Chloro-1-naphthyl)oxy]-3-methylphenylamine | |
CAS RN |
83054-66-4 |
Source


|
| Record name | 4-[(4-Chloronaphthalen-1-yl)oxy]-3-methylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90531696 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

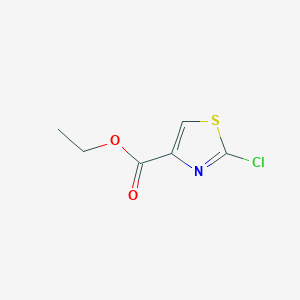
![1-[4-(3-Fluoro-phenoxy)-phenyl]-ethanone](/img/structure/B1338779.png)
